molecular formula C11H18N4O3 B2691417 Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate CAS No. 1713713-75-7

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate

Cat. No.: B2691417
CAS No.: 1713713-75-7
M. Wt: 254.29
InChI Key: YKYAFSDOFJSPOG-UHFFFAOYSA-N
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Description

Historical Development of Triazole Research

The exploration of triazole chemistry began in 1885 when Bladin first identified the five-membered heterocyclic structure containing three nitrogen atoms. Early research focused on synthesizing and characterizing the two isomeric forms—1,2,3-triazole and 1,2,4-triazole—which differ in nitrogen atom arrangement. The 1940s marked a pivotal shift with the discovery of azole antifungals, leading to the development of fluconazole and itraconazole, which revolutionized treatments for systemic fungal infections. The advent of click chemistry in the early 2000s, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabled regioselective synthesis of 1,4-disubstituted triazoles, accelerating drug discovery pipelines. Recent advancements include microwave-assisted syntheses and green chemistry protocols, which improve yield and reduce environmental impact.

Table 1: Key Milestones in Triazole Research

Year Discovery/Advancement Significance
1885 Identification of triazole structure Foundation for heterocyclic chemistry
1944 Antifungal activity of azoles First therapeutic application
2002 CuAAC reaction Enabled regioselective triazole synthesis
2020 Microwave-assisted methods Improved synthetic efficiency

Significance in Heterocyclic Chemistry

Triazoles occupy a unique niche in heterocyclic chemistry due to their electronic and structural versatility. The presence of three nitrogen atoms allows for diverse substitution patterns, facilitating interactions with biological targets through hydrogen bonding, dipole interactions, and π-stacking. For example, the 1,2,3-triazole core in cefatrizine enhances antibacterial activity by mimicking peptide bonds, while 1,2,4-triazoles in mefentrifluconazole inhibit fungal ergosterol synthesis. Their aromaticity and metabolic stability make them ideal scaffolds for drug design, agrochemicals, and materials science.

Table 2: Comparison of Triazole Derivatives in Therapeutic Applications

Derivative Core Structure Application Example Drug
1,2,3-Triazole Antimicrobial Cefatrizine
1,2,4-Triazole Antifungal Mefentrifluconazole
Hybrids Dual activity Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate

Evolution of Triazole-Piperidine Hybrid Compounds

The fusion of triazole and piperidine moieties represents a strategic approach to enhance pharmacological profiles. Piperidine’s six-membered ring confers conformational flexibility, while the 4-hydroxy group improves solubility and enables hydrogen bonding with biological targets. This compound exemplifies this hybrid design, where the triazole core serves as a bioisostere for carboxylic acids, and the piperidine moiety modulates lipophilicity. Synthetic routes often employ CuAAC to link azide-functionalized piperidines with alkyne-containing esters, followed by hydroxylation at the 4-position. Recent studies highlight such hybrids in targeting viral proteases and cancer-related enzymes, leveraging triazole’s ability to coordinate metal ions in active sites.

Current Research Landscape and Significance

Contemporary research on triazole-piperidine hybrids emphasizes fragment-based drug design and computational modeling. For instance, molecular docking studies predict strong binding affinities between this compound and SARS-CoV-2 main protease (Mpro), suggesting antiviral potential. Additionally, these hybrids are explored as kinase inhibitors in oncology, capitalizing on triazole’s capacity to disrupt ATP-binding pockets. The integration of green chemistry principles, such as solvent-free microwave synthesis, aligns with sustainable pharmaceutical development.

Properties

IUPAC Name

ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-2-18-10(16)9-7-15(14-13-9)8-11(17)3-5-12-6-4-11/h7,12,17H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYAFSDOFJSPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2(CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives, including those similar to Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds with structural similarities have shown minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against these bacteria .

Antifungal Properties
Triazoles are also recognized for their antifungal effects. This compound could potentially be effective against fungal infections due to the established efficacy of triazole derivatives in treating conditions like candidiasis and aspergillosis .

Anticancer Activity
Recent studies have highlighted the potential of triazole compounds as anticancer agents. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific triazole derivatives demonstrated IC50 values in the micromolar range against colon cancer cell lines, indicating their potential as Raf kinase inhibitors .

Agricultural Applications

Fungicides
The application of triazoles in agriculture primarily revolves around their use as fungicides. This compound may exhibit protective effects against fungal pathogens affecting crops, thereby enhancing agricultural productivity. Triazole-based fungicides are commonly used to manage diseases in cereals and other crops .

Material Science Applications

Corrosion Inhibitors
Triazoles have been investigated for their properties as corrosion inhibitors in various industrial applications. The presence of nitrogen-containing heterocycles like triazoles can enhance the protective qualities of coatings on metal surfaces, providing a barrier against environmental degradation .

Polymer Chemistry
In polymer science, triazoles are incorporated into polymer matrices to improve mechanical properties and thermal stability. The unique chemical structure of triazoles allows for modifications that can tailor materials for specific applications, such as in coatings and adhesives .

Case Studies and Research Findings

StudyFocusFindings
Hassan et al., 2020Antimicrobial ActivityIdentified strong antibacterial activity (MIC: 0.5–1 μM) for certain triazole derivatives against S. aureus and E. coli.
El-Sherief et al., 2018Anticancer ActivityEvaluated antiproliferative effects against HT-29 cell line with promising IC50 values indicating potential as anticancer agents.
Mermer et al., 2019Agricultural ApplicationDemonstrated effectiveness of triazole derivatives as fungicides in crop protection strategies.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s hydroxypiperidinylmethyl group distinguishes it from other triazole carboxylates. Key analogs include:

Compound Name Substituent at N1 Position Key Functional Groups Molecular Weight (g/mol)
Ethyl 1-(adamant-1-yl)triazole-4-carboxylate Adamantyl Hydrophobic adamantane 275.34 (calc.)
Methyl 1-benzyltriazole-4-carboxylate Benzyl Aromatic ring 217.23
Ethyl 1-(ethoxycarbonylmethyl)triazole-4-carboxylate Ethoxycarbonylmethyl Ester group 213.19
Ethyl 1-(4-methylbenzyl)triazole-4-carboxylate 4-Methylbenzyl Lipophilic methylbenzyl 245.28
Ethyl 1-(4-amino-oxadiazol-3-yl)triazole-4-carboxylate 4-Amino-1,2,5-oxadiazol-3-yl Heterocyclic amine 307.31

Key Observations :

  • Hydrophilicity : The hydroxypiperidine group enhances polarity and hydrogen-bonding capacity compared to adamantyl or benzyl substituents, likely improving aqueous solubility .
  • Steric Effects : Bulky substituents (e.g., adamantyl) may hinder crystallinity, as seen in the lower melting point of adamantyl derivatives (e.g., 1m: amorphous solid) versus benzyl analogs (115–117°C) .

Physicochemical Properties

Melting Points and Solubility
  • Methyl 1-benzyltriazole-4-carboxylate : Melting point = 115–117°C; high crystallinity due to aromatic stacking .
  • Ethyl 1-(adamant-1-yl)triazole-4-carboxylate : Amorphous solid; adamantane’s rigidity disrupts crystal packing .
  • Ethyl 1-(3-hydroxypropyl)triazole-4-carboxylate : Melting point = 55–57°C; hydroxyl group supports intermolecular hydrogen bonds .

The hydroxypiperidinylmethyl group in the target compound is expected to yield a melting point between 50–100°C, similar to hydroxypropyl analogs, but with enhanced solubility in polar solvents.

Spectral Data (NMR, LC-MS)
  • Methyl 1-benzyltriazole-4-carboxylate : 1H-NMR δ 8.02 ppm (triazole H); 13C-NMR δ 161.1 ppm (ester C=O) .
  • Ethyl 1-(ethoxycarbonylmethyl)triazole-4-carboxylate : 1H-NMR δ 8.27 ppm (triazole H); LC-MS m/z 214 ([M+H]+) .
  • Ethyl 1-(adamant-1-yl)triazole-4-carboxylate : LC-MS m/z 275 ([M+H]+) .

The hydroxypiperidine substituent would likely shift triazole proton signals upfield (δ 7.5–8.0 ppm) due to electron-donating effects, with ester carbonyls near δ 165–170 ppm in 13C-NMR .

Research Implications

  • Material Science : Compared to adamantyl or trifluoromethyl analogs, the hydroxypiperidine derivative may exhibit improved compatibility with hydrophilic polymers .

Biological Activity

Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential, particularly in neuroprotection and anti-inflammatory applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H18N4O3
  • CAS Number: 1713713-75-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxypiperidine with ethyl triazole-4-carboxylate under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine to facilitate the reaction. The process includes stirring at low temperatures to ensure optimal yields.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglial cells. This inhibition suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Endoplasmic Reticulum Stress:
    • Reduces expression of the ER chaperone BIP, which is crucial for protein folding and stress response.
  • Apoptosis Inhibition:
    • Decreases the expression of cleaved caspase-3, a marker for apoptosis in neuronal cells.
  • NF-kB Pathway Modulation:
    • Inhibits the NF-kB pathway, which plays a pivotal role in inflammatory responses.

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has demonstrated significant anti-inflammatory activity. It has been evaluated for its ability to reduce inflammation markers in various models, making it a candidate for treating conditions characterized by chronic inflammation.

Pharmacological Applications

This compound is currently being investigated for several applications:

  • Neurodegenerative Diseases: Potential use in treatments for Alzheimer's and Parkinson's diseases due to its neuroprotective effects.
  • Ischemic Stroke: Research suggests it may help in reducing neuronal damage following ischemic events.

Study 1: Neuroprotective Efficacy

In a study published in Frontiers in Neuroscience, researchers evaluated the compound's effects on neuronal cell cultures subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage compared to untreated controls.

Treatment GroupCell Viability (%)NO Production (µM)
Control5025
Compound Dose 17510
Compound Dose 2855

Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory properties of this compound using an LPS-stimulated macrophage model. The findings revealed a marked reduction in inflammatory cytokines, supporting its potential therapeutic use in inflammatory disorders.

Treatment GroupTNF-α Production (pg/mL)
Control300
Compound Dose 1150
Compound Dose 275

Q & A

Q. What are the established synthetic routes for Ethyl 1-[(4-hydroxypiperidin-4-yl)methyl]triazole-4-carboxylate?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, ethyl 5-azido-pyrazole-4-carboxylate reacts with propargyl derivatives (e.g., 4-hydroxypiperidin-4-ylmethyl alkyne) under optimized conditions (THF/water, 50°C, CuSO₄/sodium ascorbate). Purification involves column chromatography (CH₂Cl₂/MeOH gradient), yielding ~41% after 72 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns protons (e.g., triazole ring δ ~8.5 ppm, ester group δ ~4.1 ppm) and carbons (e.g., carbonyl at δ ~160 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1455) .
  • IR : Identifies functional groups (e.g., ester C=O stretch at ~1711 cm⁻¹) .

Q. What safety protocols are recommended during synthesis?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact; handle toxic intermediates in a glove box.
  • Dispose of waste via certified biological waste services .

Q. How is purity assessed post-synthesis?

Purity is validated via HPLC (reverse-phase C18 column, MeOH/H₂O mobile phase) and TLC (CH₂Cl₂/MeOH 30:1, Rf ~0.14) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve triazole formation yield?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Catalyst loading : Vary CuSO₄ (0.1–0.3 equiv) and sodium ascorbate (1.0–1.5 equiv).
  • Solvent systems : Test polar aprotic solvents (DMF, DMSO) vs. THF/water.
  • Temperature : Screen 40–80°C to balance reaction rate and decomposition .

Q. How can spectral contradictions in structural elucidation be resolved?

Discrepancies between experimental and theoretical spectra are addressed via:

  • 2D NMR (COSY, HSQC) to confirm connectivity.
  • X-ray crystallography for absolute configuration (e.g., C–C bond lengths within 0.002 Å accuracy) .
  • DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra .

Q. What computational methods predict the compound’s biological activity?

  • Molecular docking (AutoDock Vina) assesses binding affinity to targets (e.g., kinases, GPCRs).
  • ADMET prediction (SwissADME) evaluates pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Q. How does the hydroxypiperidine moiety influence bioactivity?

The 4-hydroxypiperidine group enhances solubility and hydrogen-bonding interactions with biological targets. Comparative studies with non-hydroxylated analogs show reduced activity in enzyme inhibition assays .

Q. What strategies stabilize the compound under physiological pH?

  • pH stability studies : Monitor degradation via HPLC at pH 2–9 (37°C).
  • Formulation : Use cyclodextrin encapsulation or PEGylation to improve stability in aqueous buffers .

Q. How to design in vitro assays for activity screening?

  • Target selection : Prioritize enzymes (e.g., proteases, kinases) based on structural similarity to known inhibitors.
  • Assay conditions : Use fluorescence-based assays (e.g., FRET) at 10–100 µM compound concentration .

Q. What retrosynthetic approaches are viable for analog synthesis?

AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) propose routes starting from ethyl pyrazole-4-carboxylate and hydroxypiperidine derivatives. Key steps include alkylation and CuAAC .

Q. How to analyze reaction byproducts and impurities?

  • LC-MS/MS : Identifies side products (e.g., uncyclized intermediates).
  • GC-MS : Detects volatile impurities (e.g., residual solvents) .

Data Contradiction & Methodological Challenges

Q. How to address discrepancies in reported biological activity data?

  • Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays).
  • Dose-response validation : Repeat assays with standardized protocols (e.g., 10-point dilution series) .

Q. Why do DFT-calculated spectra deviate from experimental data?

Deviations arise from solvent effects (implicit vs. explicit models) and conformational flexibility. Include PCM solvent models (e.g., water, DMSO) in DFT simulations to improve accuracy .

Q. How to optimize purification for scale-up?

  • Flash chromatography : Optimize gradient elution (CH₂Cl₂ → 10% MeOH) for >95% purity.
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .

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